molecular formula C12H18N2O2S B1461586 2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione CAS No. 1155097-03-2

2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione

Cat. No. B1461586
M. Wt: 254.35 g/mol
InChI Key: AGCBTVPOGKFJMO-UHFFFAOYSA-N
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Description

“2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione” is a chemical compound with the CAS Number: 1512042-24-8 . Its IUPAC name is 4-methyl-2- (3- (1- (methylamino)ethyl)phenyl)isothiazolidine 1,1-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2S/c1-10-8-15 (18 (16,17)9-10)13-6-4-5-12 (7-13)11 (2)14-3/h4-7,10-11,14H,8-9H2,1-3H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.38 . The compound is a powder at room temperature .

Scientific Research Applications

  • ERK1/2 Inhibitors Development : Analogues of thiazolidine-diones, including compounds similar to the specified chemical, have been explored for their potential as substrate-specific ERK1/2 inhibitors. These compounds were studied for their ability to inhibit cell proliferation and induce apoptosis in human leukemia cells, indicating potential applications in cancer treatment (Li et al., 2009).

  • Hypoglycemic and Hypolipidemic Activities : Thiazolidine-dione derivatives have been evaluated for their hypoglycemic and hypolipidemic activities. Such compounds were found to be effective in lowering blood glucose levels and lipid profiles in diabetic mice models, suggesting their use in managing diabetes (Sohda et al., 1982).

  • Antimicrobial Evaluation : Various thiazolidine-dione derivatives, similar to the specified compound, have been synthesized and assessed for their antibacterial and antifungal properties. These studies demonstrate the potential of these compounds in developing new antimicrobial agents (Jat et al., 2006).

  • Anti-inflammatory Activity : Research has also been conducted on the anti-inflammatory properties of thiazolidine-dione derivatives. These compounds have been evaluated using models like carrageenin-induced paw edema test, showcasing their potential as anti-inflammatory agents (Santos et al., 2005).

  • Cancer Treatment Potential : Thiazolidine-diones, similar to the specified chemical, have been investigated as potential anticancer agents. These compounds were found to inhibit cell proliferation and induce apoptosis in cancer cells, indicating their potential in cancer therapy (Li et al., 2010).

  • Aldose Reductase Inhibition : Some thiazolidine-dione derivatives have been identified as potent aldose reductase inhibitors. These findings are significant in the context of diabetic complications, where aldose reductase plays a crucial role (Sohda et al., 1982).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10(13-2)11-5-3-6-12(9-11)14-7-4-8-17(14,15)16/h3,5-6,9-10,13H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCBTVPOGKFJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione
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2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione
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2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione
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2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione
Reactant of Route 5
2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione
Reactant of Route 6
2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione

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